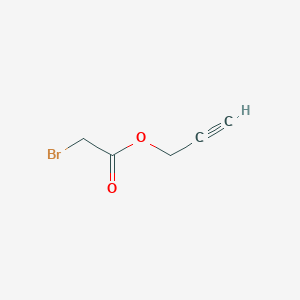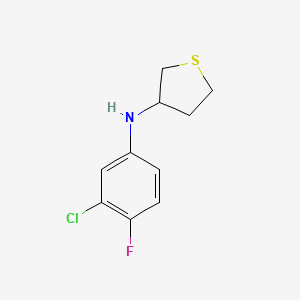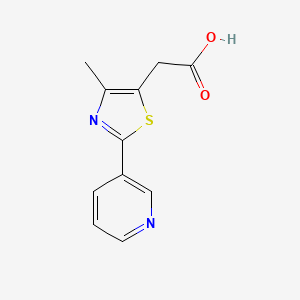
5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorphenyl)-3,4-dihydro-2H-pyrrol ist eine organische Verbindung, die durch das Vorhandensein eines Pyrrolrings gekennzeichnet ist, der mit einer 3,4-Dichlorphenylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(3,4-Dichlorphenyl)-3,4-dihydro-2H-pyrrol beinhaltet typischerweise die Reaktion von 3,4-Dichlorphenylamin mit einem geeigneten Pyrrolvorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion, wie z. B. der Suzuki-Miyaura-Kupplung, die die Bildung der Kohlenstoff-Kohlenstoff-Bindung zwischen den Phenyl- und Pyrrolringen ermöglicht .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Beispielsweise kann die Reaktion von 3,4-Dichlorphenylamin mit einem Pyrrolderivat in Gegenwart eines geeigneten Katalysators und Lösungsmittels für die großtechnische Produktion optimiert werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(3,4-Dichlorphenyl)-3,4-dihydro-2H-pyrrol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydropyrrolderivaten führen.
Substitution: Halogensubstitutionsreaktionen können am Phenylring auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie N-Bromsuccinimid oder N-Chlorsuccinimid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrrolderivate, die in verschiedenen chemischen und pharmazeutischen Anwendungen weiterverwendet werden können .
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dichlorphenyl)-3,4-dihydro-2H-pyrrol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Erforscht als potenzieller Therapeutikum aufgrund seiner einzigartigen chemischen Struktur und Reaktivität.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(3,4-Dichlorphenyl)-3,4-dihydro-2H-pyrrol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dichlorphenylisocyanat: Eine weitere Verbindung mit einer ähnlichen Phenylringstruktur, aber unterschiedlichen funktionellen Gruppen.
3,4-Dichlorphenylamin: Ein Vorläufer bei der Synthese von 5-(3,4-Dichlorphenyl)-3,4-dihydro-2H-pyrrol.
5-(3,4-Dichlorphenyl)furfural: Eine Verbindung mit einem ähnlichen Phenylring, aber unterschiedlicher heterocyclischer Struktur.
Einzigartigkeit
5-(3,4-Dichlorphenyl)-3,4-dihydro-2H-pyrrol ist einzigartig durch seine spezifische Kombination aus einer Dichlorphenylgruppe und einem Pyrrolring, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C10H9Cl2N |
|---|---|
Molekulargewicht |
214.09 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H9Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
MFAMNNGOAFYHFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)

![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)

![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine](/img/structure/B12115537.png)
![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)


![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)





